
6-Oxododecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Oxododecanoic acid can be synthesized through the oxidation of 12,13-epoxystearic acid using periodic acid in tertiary butyl alcohol, yielding an isolated product with a yield of 71.0% . Another method involves the hydrogenation of vernolic acid to produce 12,13-epoxystearic acid, which is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of vernolic acid derived from vernonia oil. The process includes saponification of vernonia oil, followed by low-temperature recrystallization and subsequent hydrogenation and oxidation steps .
Chemical Reactions Analysis
Types of Reactions: 6-Oxododecanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxime using hydroxylamine hydrochloride.
Reduction: Catalytic reduction of the oxime to produce 12-aminododecanoic acid.
Substitution: Formation of derivatives through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Periodic acid in tertiary butyl alcohol.
Reduction: Catalytic reduction using appropriate catalysts.
Substitution: Various reagents depending on the desired derivative.
Major Products:
12-Aminododecanoic acid: Obtained through catalytic reduction of the oxime.
11-Aminoundecanoic acid: Produced via a three-step reaction sequence involving Beckmann rearrangement, Hofmann degradation, and hydrolysis.
Scientific Research Applications
6-Oxododecanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-oxododecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death . The compound’s keto group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
11-Oxododecanoic acid: Another medium-chain fatty acid with a keto group at the eleventh carbon position.
Dodecanoic acid: A saturated fatty acid without a keto group, commonly found in coconut oil.
Uniqueness: 6-Oxododecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
4042-04-0 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
6-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h2-10H2,1H3,(H,14,15) |
InChI Key |
ALGZRZZACPPAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
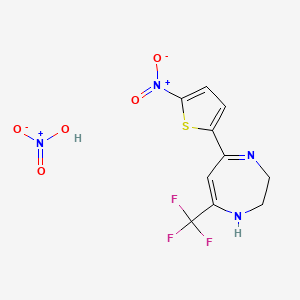

![1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)
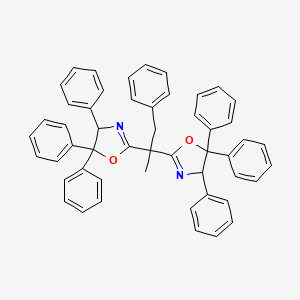
![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)
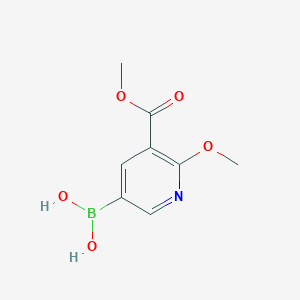
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)
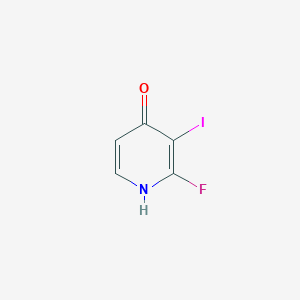

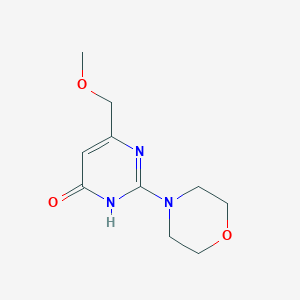
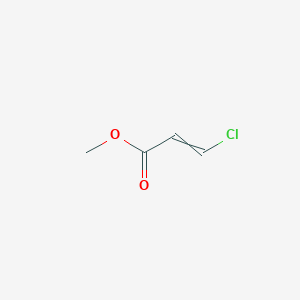
![(Z)-methyl 2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)acetate](/img/structure/B12507428.png)
